molecular formula C25H27NO5S B11383737 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide

Cat. No.: B11383737
M. Wt: 453.6 g/mol
InChI Key: GXTUYZOOYILRNW-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes a chromene core, a thiophene sulfone group, and a benzyl substituent, which contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Thiophene Sulfone Group: The thiophene ring can be oxidized to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Benzyl Substituent: The benzyl group can be introduced via a nucleophilic substitution reaction using a benzyl halide and a suitable nucleophile.

    Final Coupling Reaction: The final step involves coupling the chromene core with the thiophene sulfone and benzyl substituents under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, ethers.

    Substitution: Various benzyl derivatives with different functional groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving potassium channels.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels. By binding to these channels, the compound can modulate their activity, leading to changes in cellular ion flux and subsequent physiological effects. This modulation can impact various signaling pathways and cellular processes, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, thiophene sulfone group, and benzyl substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H27NO5S

Molecular Weight

453.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-methyl-4-oxo-N-[(4-propan-2-ylphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C25H27NO5S/c1-16(2)19-7-5-18(6-8-19)14-26(20-10-11-32(29,30)15-20)25(28)24-13-22(27)21-12-17(3)4-9-23(21)31-24/h4-9,12-13,16,20H,10-11,14-15H2,1-3H3

InChI Key

GXTUYZOOYILRNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4

Origin of Product

United States

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